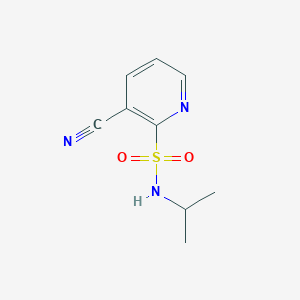
3-cyano-N-isopropylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-isopropylpyridine-2-sulfonamide: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymer industries due to their unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-N-isopropylpyridine-2-sulfonamide typically involves the reaction of thiols with amines. One efficient method is the oxidative coupling of thiols and amines, which can be performed in a single step without the need for additional pre-functionalization and de-functionalization steps . This method is not only cost-effective but also environmentally friendly as it reduces waste generation.
Industrial Production Methods: In industrial settings, the production of sulfonamides often involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, although the reactivity of amines can vary depending on the groups attached to them.
Analyse Des Réactions Chimiques
Types of Reactions: 3-cyano-N-isopropylpyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-cyano-N-isopropylpyridine-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds .
Biology: In biological research, sulfonamides are known for their antibacterial properties. They inhibit the growth of bacteria by interfering with the synthesis of folic acid, which is essential for bacterial growth .
Medicine: In medicine, sulfonamides are used as antibiotics to treat bacterial infections. They are also used in the treatment of other medical conditions such as hypertension and diabetes .
Industry: In the industrial sector, sulfonamides are used in the production of polymers and as vulcanization accelerators in the rubber industry .
Mécanisme D'action
The mechanism of action of 3-cyano-N-isopropylpyridine-2-sulfonamide involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. This compound targets the enzyme dihydropteroate synthase, which is essential for the production of folic acid in bacteria . By inhibiting this enzyme, the compound effectively prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and proliferation.
Comparaison Avec Des Composés Similaires
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Uniqueness: 3-cyano-N-isopropylpyridine-2-sulfonamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to inhibit bacterial growth by targeting dihydropteroate synthase makes it a valuable compound in both scientific research and medical applications .
Propriétés
Formule moléculaire |
C9H11N3O2S |
|---|---|
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
3-cyano-N-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H11N3O2S/c1-7(2)12-15(13,14)9-8(6-10)4-3-5-11-9/h3-5,7,12H,1-2H3 |
Clé InChI |
KKPUNRGXJBBCTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=C(C=CC=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


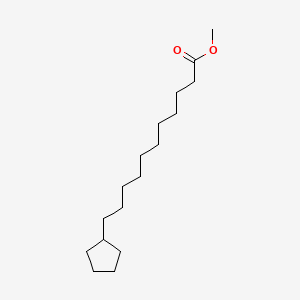
![6-Cyclopropyl-1,6-diazaspiro[3.4]octane](/img/structure/B13968589.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)


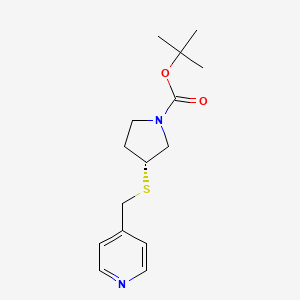

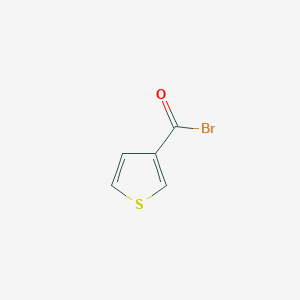
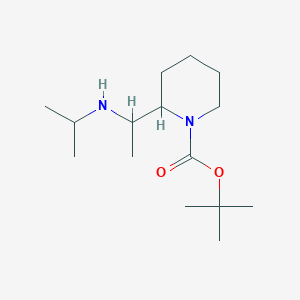
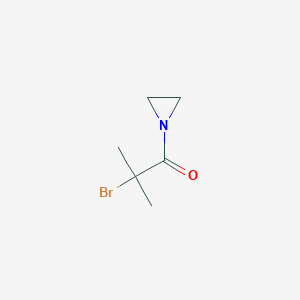
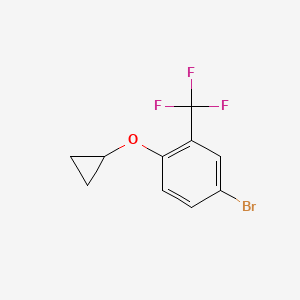
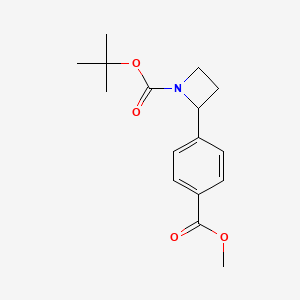
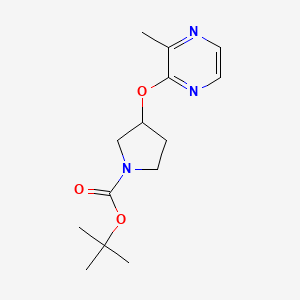
![2-([7-(Diethylamino)-2-oxochromen-3-yl]methylidene)propanedinitrile](/img/structure/B13968651.png)
